Pent-4-en-2-yn-1-ol

Description

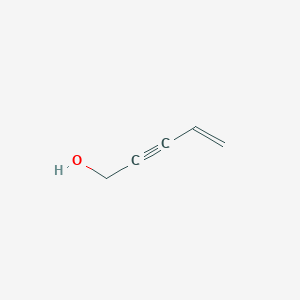

Pent-4-en-2-yn-1-ol (C₅H₆O, molecular weight: 82.10 g/mol) is a diunsaturated alcohol featuring both a triple bond (alkyne) at position 2 and a double bond (alkene) at position 4, with a hydroxyl group at position 1. Its structure is hypothesized as HOCH₂–C≡C–CH₂–CH=CH₂, combining sp-hybridized (alkyne) and sp²-hybridized (alkene) carbons. This unique arrangement confers distinct electronic and steric properties, influencing reactivity, stability, and applications in organic synthesis.

Synthesis methods for related compounds, such as palladium-catalyzed Sonogashira couplings (e.g., 5-aryl-pent-4-yn-1-ol derivatives), suggest that this compound could be synthesized via analogous routes using terminal alkynes and appropriately substituted electrophiles . Spectroscopic characterization (NMR, IR) of similar alcohols indicates diagnostic signals: a broad OH peak (~1.4–1.5 ppm in ¹H NMR), triple bond-associated protons (~2.5 ppm), and vinyl protons (~5.0–5.5 ppm) .

Properties

IUPAC Name |

pent-4-en-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h2,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXLGXWZFVTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183443 | |

| Record name | Pent-4-en-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2919-05-3 | |

| Record name | 4-Penten-2-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2919-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-4-en-2-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-4-en-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-en-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Propargyl-Allenyl Isomerization Approach

The propargyl-allenyl isomerization strategy leverages base-catalyzed rearrangements to synthesize Pent-4-en-2-yn-1-ol. A seminal study by Chiang et al. demonstrated that treating 2-en-4-yn-1-ols with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane at ambient temperature induces isomerization, yielding oxazoline derivatives. For instance, reacting this compound with trichloroacetonitrile under these conditions produced 2-(trichloromethyl)-4,5-dihydrooxazole with a 96% yield.

Mechanistic Insights :

The reaction proceeds via deprotonation of the hydroxyl group by DBU, forming an alkoxide intermediate. Nucleophilic attack on trichloroacetonitrile generates an imidate, which undergoes intramolecular cyclization. Concurrently, the propargyl group isomerizes to an allenyl moiety, stabilizing the transition state.

Optimization Considerations :

- Solvent : Dichloromethane ensures optimal solubility of reactants.

- Catalyst : DBU’s strong base character facilitates efficient deprotonation.

- Temperature : Ambient conditions (20–25°C) suffice, avoiding energy-intensive heating.

Palladium-Catalyzed Cyclization Methods

Palladium-mediated cyclization offers a route to functionalized furans, with this compound derivatives serving as precursors. Liu et al. reported that (Z)-pent-2-en-4-yn-1-yl alkanoates, when treated with Pd(OAc)₂ and DBU, undergo acyl migration to form 2-(alkanoylmethyl)furans. While the study focused on furan synthesis, hydrolysis of the alkanoate esters could theoretically yield this compound.

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%).

- Base : DBU (2 equiv).

- Solvent : Tetrahydrofuran (THF) at 60°C for 12 hours.

Challenges :

- Selectivity : Competing pathways may lead to over-oxidation or polymerization.

- Post-Reaction Processing : Hydrolysis of the furan product to regenerate the alcohol remains unexplored in the literature.

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction, renowned for ether formation, has been adapted for synthesizing this compound derivatives. A procedure by Peng et al. involved reacting 4-penten-1-ol with 2-nitro-5-(pent-4-en-1-yloxy)benzaldehyde in THF using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. Although the product was a benzaldehyde derivative, analogous conditions could be applied to propargyl alcohols.

Key Parameters :

- Temperature : Initial cooling (−20°C) followed by gradual warming to room temperature.

- Reagents : DIAD (1.5 equiv) and triphenylphosphine (1.5 equiv).

- Yield : 54% after column chromatography.

Limitations :

- Functional Group Compatibility : Nitro and aldehyde groups in the substrate may limit generality.

- Scalability : Multi-step purification complicates industrial adaptation.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods for this compound

Chemical Reactions Analysis

Formation of Allenyl-Oxazolines

Pent-4-en-2-yn-1-ol derivatives undergo trichloroacetonitrile (CCl₃CN)-mediated cyclization in the presence of 1,8-diazabicycloundec-7-ene (DBU) to yield 4-allenyl-oxazolines. This reaction proceeds via:

-

Nucleophilic attack of the hydroxyl group on CCl₃CN, forming an imidate intermediate.

-

Cyclization to generate a propargyl-oxazoline.

-

Propargyl/allenyl isomerization driven by base-mediated deprotonation-reprotonation .

Substituent Effects on Reactivity

Key Observations :

-

Electron-withdrawing groups (e.g., nitro) at R₁ hinder isomerization due to reduced nucleophilicity .

-

Electron-donating groups (e.g., methyl) favor alternative pathways like Overman rearrangement .

Protonation and Stability

Under acidic conditions (e.g., p-toluenesulfonic acid in MeCN/H₂O), allenyl-oxazolines derived from this compound undergo protonation at the allene terminus, forming stable products (>99% yield) .

Acid-Mediated Protonation

| Reactant | Acid | Product | Yield (%) |

|---|---|---|---|

| 2a (R₁ = p-ClC₆H₄) | p-TsOH | 6a | 99 |

| 2h (R₁ = p-BrC₆H₄) | p-TsOH | 6h | 99 |

Mechanistic Note : Protonation occurs regioselectively at the less substituted allene carbon due to steric and electronic factors .

Oxidation and Reduction

-

Oxidation : The hydroxyl group is oxidized to a ketone using CrO₃ or KMnO₄, though overoxidation of the alkene/alkyne can occur.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a cis-alkene, while Lindlar’s catalyst achieves partial reduction.

Substitution Reactions

-

Halogenation : Treatment with SOCl₂ converts the hydroxyl group to a chloride, enabling further nucleophilic substitutions.

Conformational Analysis

The reaction intermediate Int-1 (formed after cyclization) adopts a pseudo-equatorial conformation to minimize steric clashes between substituents and the alkynyl group. This conformation is critical for successful isomerization .

Conformational Stability

| Intermediate | Conformation | Stability |

|---|---|---|

| Int-1 | Pseudo-equatorial | High |

| Int-2 | Pseudo-axial | Low |

Gram-Scale Feasibility

The method scales efficiently:

vs. Related Compounds

| Compound | Functional Groups | Key Reactivity Difference |

|---|---|---|

| 4-Pentyn-1-ol | Alkyne, hydroxyl | Lacks conjugated alkene for cyclization |

| 3-Penten-1-yne | Alkyne, alkene | Different positional isomerism limits oxazoline formation |

Scientific Research Applications

Pent-4-en-2-yn-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of pent-4-en-2-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in multiple pathways, including:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with binding sites, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison

Key Observations :

- Pent-4-en-1-ol lacks the alkyne group, resulting in lower polarity and reduced reactivity toward alkyne-specific reactions (e.g., click chemistry) .

- 2-Penten-4-yn-1-ol isomerizes the unsaturation positions, shifting reactivity toward electrophilic additions at C2 (alkene) rather than C4 .

- 4-Pentyn-1-ol serves as a simpler analog for studying alkyne reactivity without competing alkene interactions .

Spectroscopic Data

Table 2: NMR and IR Comparison

Key Observations :

Table 3: Reactivity Profiles

Key Observations :

- This compound ’s dual unsaturation allows sequential reactions, such as alkyne hydration followed by alkene epoxidation, enabling complex molecule synthesis.

- Aryl-substituted derivatives exhibit enhanced UV/Vis absorption due to extended conjugation, making them suitable for optoelectronic materials .

- 4-Pentyn-1-ol ’s terminal alkyne is ideal for click chemistry, a trait less accessible in this compound due to steric hindrance at C2 .

Stability and Hazards

- This compound’s conjugated enyne system may increase susceptibility to polymerization or oxidation compared to mono-unsaturated analogs.

- Similar alcohols (e.g., Pent-4-en-1-ol) are classified as irritants, suggesting comparable handling precautions for this compound .

Biological Activity

Pent-4-en-2-yn-1-ol, an organic compound with the molecular formula CHO, is characterized by its unique structure that incorporates both alkene and alkyne functional groups. This dual functionality not only enhances its reactivity but also positions it as a significant compound in biological research, particularly for its potential antimicrobial and anticancer properties.

This compound, also known as vinylethynylcarbinol, serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction can yield amines. These reactions are crucial for the development of pharmaceutical compounds .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study investigating its cytotoxic effects on human cancer cell lines revealed significant inhibition of cell proliferation. The following table summarizes the findings:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of both alkene and alkyne groups allows it to form reactive intermediates that can bind to proteins and nucleic acids, potentially disrupting cellular functions and leading to cell death in pathogens and cancer cells alike.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Study on Antimicrobial Efficacy : A clinical trial evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated a marked reduction in bacterial load when administered in conjunction with traditional antibiotics.

- Cancer Treatment Research : In a laboratory setting, this compound was tested on xenograft models of human tumors. The compound demonstrated a significant reduction in tumor size compared to control groups.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety profile and potential side effects .

Q & A

What are the most reliable synthetic routes for Pent-4-en-2-yn-1-ol, and how can reaction selectivity be optimized?

Basic Research Focus

The synthesis of this compound often involves propargyl alcohol derivatives and transition-metal-catalyzed reactions. A common approach includes the use of Lindlar catalysts or palladium nanoparticles for selective hydrogenation of alkynes to cis-alkenes while preserving the hydroxyl group . Key parameters for selectivity include solvent polarity, catalyst surface modification, and temperature control. For example, continuous-flow hydrogenation systems improve reproducibility by minimizing side reactions like over-reduction .

Advanced Methodological Consideration

To resolve contradictions in yield or selectivity across studies, researchers should employ kinetic modeling and in situ spectroscopic monitoring (e.g., FTIR or NMR). For instance, competing pathways such as 1,2-migration in ruthenium-catalyzed reactions can be quantified using time-resolved mass spectrometry . Computational DFT studies (e.g., B3LYP functional) help identify transition states and optimize catalyst design .

How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Basic Research Focus

DFT methods like B3LYP, which integrate exact exchange and gradient corrections, are suitable for calculating bond dissociation energies, dipole moments, and frontier molecular orbitals. Basis sets such as 6-31G(d) provide a balance between accuracy and computational cost for medium-sized molecules .

Advanced Methodological Consideration

For thermochemical accuracy (e.g., atomization energies ±2.4 kcal/mol), hybrid functionals like Becke’s 1993 model (integrating local-spin-density and exact-exchange terms) outperform pure gradient-corrected functionals . To address discrepancies in predicted vs. experimental reaction barriers, multi-reference methods (e.g., CASSCF) or post-Hartree-Fock corrections (MP2) are recommended for systems with significant diradical character .

What experimental and computational strategies are effective for resolving crystallographic ambiguities in this compound derivatives?

Basic Research Focus

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) remains the gold standard. Key steps include cryocooling to mitigate thermal motion artifacts and high-resolution data collection (e.g., synchrotron sources) .

Advanced Methodological Consideration

For disordered structures or twinned crystals, iterative Hirshfeld atom refinement (HAR) or dynamic diffraction modeling (e.g., JANA) improves electron density maps. SHELXD’s dual-space algorithms are robust for solving phases in small-molecule systems with <100 non-H atoms . Contradictions in bond-length data between studies often arise from temperature or radiation damage effects, necessitating low-dose electron diffraction validation .

How can researchers ensure reproducibility in kinetic studies of this compound’s rearrangement reactions?

Basic Research Focus

Standardized protocols for monitoring allyl or propargyl rearrangements include GC-MS or HPLC with internal standards (e.g., deuterated analogs). Quench-flow systems are critical for capturing short-lived intermediates .

Advanced Methodological Consideration

Microfluidic reactors with inline IR/Raman probes enable real-time tracking of transient species (e.g., carbenes). For conflicting rate constants, global kinetic analysis (e.g., Kinetiscope) reconciles data by testing multiple mechanistic hypotheses . Isotopic labeling (²H/¹³C) combined with DFT-MD simulations can distinguish between concerted and stepwise pathways .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Mandatory PPE includes nitrile gloves, flame-resistant lab coats, and sealed goggles due to the compound’s flammability (flash point: 62°C) and potential skin irritation . Work should be conducted in fume hoods with secondary containment for spills.

Advanced Methodological Consideration

Thermal stability assessments via DSC/TGA are required to identify exothermic decomposition thresholds. For large-scale reactions, blast shields and remote-operated equipment mitigate explosion risks. Waste must be treated with neutralizing agents (e.g., CaCO₃ for acidic byproducts) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.